

A Technical Guide to the Spectral Properties of 3-Diethylaminophenol

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Compound of Interest

Compound Name: 3-DIETHYLAMINOPHENOL

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This in-depth technical guide provides a comprehensive overview of the spectral data for **3-diethylaminophenol**, a key intermediate in the synthesis of various dyes and a compound of interest in chemical and pharmaceutical research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and a visualization of its role in a significant synthetic pathway.

Spectroscopic Data

The following tables summarize the key quantitative spectral data for **3-diethylaminophenol**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **3-diethylaminophenol** are presented below.

Table 1: ^1H NMR Spectral Data for **3-Diethylaminophenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	Multiplet	1H	Ar-H
~6.30	Multiplet	3H	Ar-H
~3.35	Quartet	4H	-N(CH ₂ CH ₃) ₂
~1.15	Triplet	6H	-N(CH ₂ CH ₃) ₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectral Data for **3-Diethylaminophenol**

Chemical Shift (δ) ppm	Assignment
~156.0	C-OH
~149.5	C-N
~130.0	Ar-CH
~106.5	Ar-CH
~103.0	Ar-CH
~99.5	Ar-CH
~44.5	-N(CH ₂ CH ₃) ₂
~12.5	-N(CH ₂ CH ₃) ₂

Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)

Table 3: FT-IR Spectral Data for **3-Diethylaminophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550–3250	Broad, Medium	O-H stretch (Phenol)[2]
2971-2871	Strong	C-H stretch (Aliphatic)[3]
1598, 1508	Strong	C=C stretch (Aromatic)[3]
1267, 1201	Strong	C-N stretch (Aromatic amine) [3]
1300–1000	Strong	C-O stretch (Phenol)

Sample Preparation: KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 4: UV-Vis Spectral Data for **3-Diethylaminophenol**

λ_{max} (nm)	Solvent
~240, ~285	Not Specified

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of **3-diethylaminophenol** for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4]

- Filter the solution through a small plug of cotton or glass wool into a standard 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrumentation and Data Acquisition:

- The NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.^[4]
- Insert the sample into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.^[5]
- Set the number of scans to achieve an adequate signal-to-noise ratio.
- A relaxation delay of 1-2 seconds is common for qualitative spectra.^[6]

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Reference the spectrum using the solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.0 ppm for ^{13}C) or an internal standard like TMS.^[7]
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum.[\[8\]](#)
- In an agate mortar, grind 1-2 mg of **3-diethylaminophenol** into a fine powder.[\[9\]](#)
- Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.[\[9\]](#)
- Transfer the homogeneous powder into a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for a few minutes to form a thin, transparent pellet.[\[8\]](#)

Instrumentation and Data Acquisition:

- Record a background spectrum of a pure KBr pellet.
- Place the sample pellet in the spectrometer's sample holder.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .[\[10\]](#)

Data Processing:

- The instrument's software automatically subtracts the background spectrum from the sample spectrum.
- Identify and label the significant absorption peaks.

UV-Visible Spectroscopy

Sample Preparation:

- Prepare a stock solution of **3-diethylaminophenol** of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).
- From the stock solution, prepare a dilute solution of the sample. The concentration should be adjusted so that the absorbance at λ_{max} is within the linear range of the instrument (typically

0.2 - 0.8).

- Use the same solvent as a blank reference.

Instrumentation and Data Acquisition:

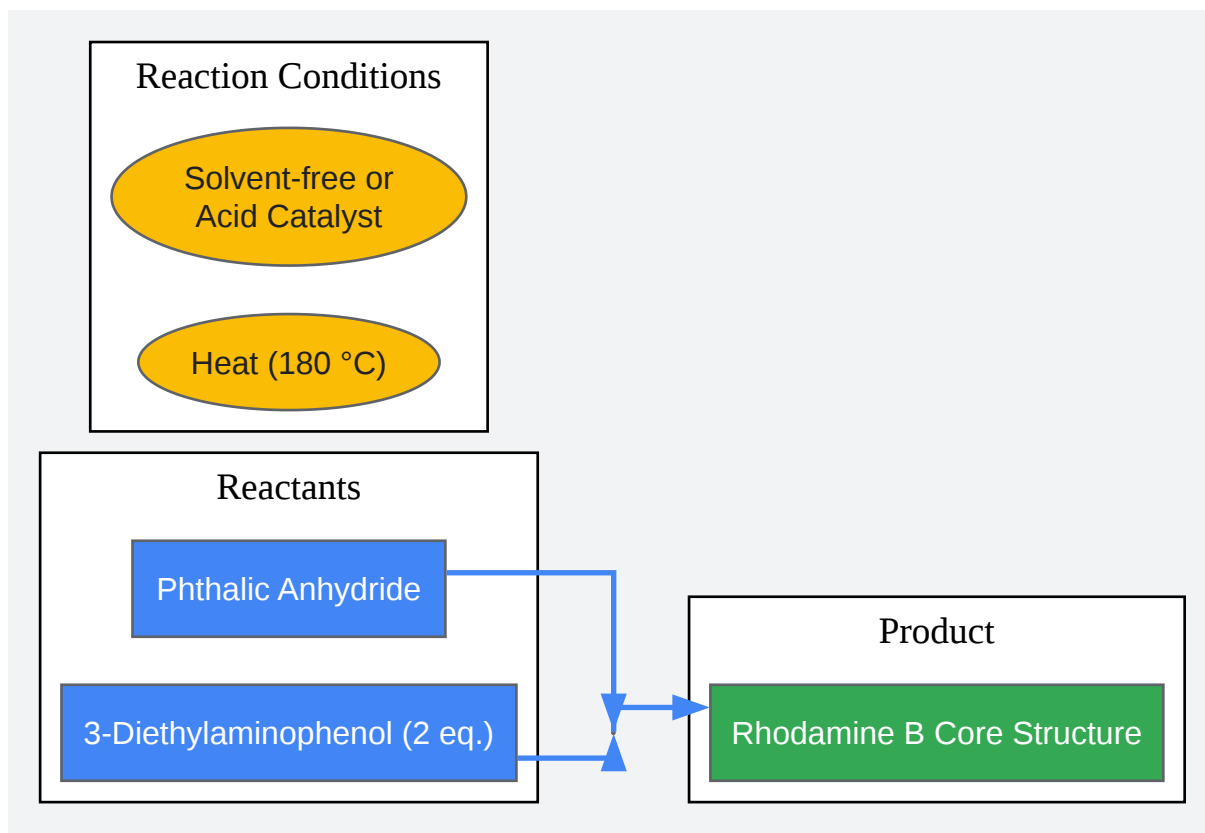
- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Fill a quartz cuvette with the blank solvent and place it in the reference holder.
- Fill another quartz cuvette with the sample solution and place it in the sample holder.
- Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).
- Run a baseline correction with the blank solvent.
- Acquire the UV-Vis spectrum of the sample.

Data Processing:

- The spectrum will show absorbance as a function of wavelength.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of a Key Synthetic Pathway

3-Diethylaminophenol is a crucial precursor in the synthesis of rhodamine dyes, which are widely used as fluorescent tracers.^[11] The following diagram illustrates the condensation reaction of **3-diethylaminophenol** with phthalic anhydride to form the core structure of Rhodamine B.^[12]



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Caption: Synthesis of Rhodamine B from **3-diethylaminophenol**.

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